molecular formula C23H17ClN7Na3O11S3 B14461761 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt CAS No. 72639-25-9

1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt

Cat. No.: B14461761
CAS No.: 72639-25-9
M. Wt: 768.0 g/mol
InChI Key: LLAHDJKIOHCNJG-UHFFFAOYSA-K
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Description

1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt is a complex organic compound It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step may involve the oxidation of a methyl group attached to the pyrazole ring.

    Azo coupling reaction: The azo group is introduced by coupling a diazonium salt with an aromatic amine.

    Final assembly: The various fragments are combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biological probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Azo compounds: Other compounds containing the azo group (N=N) connecting aromatic rings.

Uniqueness

The uniqueness of 1H-Pyrazole-3-carboxylic acid, 4-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

72639-25-9

Molecular Formula

C23H17ClN7Na3O11S3

Molecular Weight

768.0 g/mol

IUPAC Name

trisodium;4-[[5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C23H20ClN7O11S3.3Na/c1-10-8-13(44(37,38)39)5-6-15(10)31-21(32)18(19(30-31)22(33)34)29-28-14-9-12(4-7-16(14)45(40,41)42)26-20-17(24)11(2)25-23(27-20)43(3,35)36;;;/h4-9,18H,1-3H3,(H,33,34)(H,25,26,27)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

LLAHDJKIOHCNJG-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=C4Cl)C)S(=O)(=O)C)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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